6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one
CAS No.: 6623-80-9
Cat. No.: VC18749731
Molecular Formula: C5H7N3OS
Molecular Weight: 157.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6623-80-9 |
|---|---|
| Molecular Formula | C5H7N3OS |
| Molecular Weight | 157.20 g/mol |
| IUPAC Name | 6-amino-5-methylsulfanyl-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C5H7N3OS/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |
| Standard InChI Key | NIDNGLFVCJOXBU-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(NC(=O)N=C1)N |
Introduction
Structural and Physicochemical Profile
6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one has the molecular formula and a molecular weight of 157.20 g/mol. Its IUPAC name, 6-amino-5-methylsulfanyl-1H-pyrimidin-2-one, reflects the substitution pattern on the pyrimidine ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 157.20 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Flash Point | Not reported |
| Solubility | Likely polar aprotic solvents |
The compound’s Canonical SMILES (CSC1=C(NC(=O)N=C1)N) and InChIKey (NIDNGLFVCJOXBU-UHFFFAOYSA-N) provide identifiers for database searches. The presence of both amino and methylthio groups introduces hydrogen-bonding capabilities and hydrophobic interactions, which are critical for its potential biological activity.
Synthesis Methods
Cyclization via Electrophilic Activation
A primary synthesis route involves heating 2-amino-4-methylthiopyrimidine with electrophiles such as isocyanates or thioketones in dioxane at 110–130°C. This method promotes cyclization, forming the pyrimidin-2-one core. The reaction’s efficiency depends on solvent choice, temperature control, and the electrophile’s reactivity.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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-NMR: Signals for the methylthio group () typically appear as a singlet near δ 2.5 ppm. The amino group () may show broad peaks around δ 5.5–6.5 ppm, while pyrimidine ring protons resonate between δ 7.0–8.5 ppm.
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-NMR: The carbonyl carbon () is expected near δ 165 ppm, with pyrimidine carbons in the δ 100–160 ppm range.
Infrared (IR) Spectroscopy
Key absorption bands include:
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stretch (amino group): ~3300–3500 cm.
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stretch: ~1650–1750 cm.
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stretch (methylthio): ~600–700 cm.
Mass Spectrometry
The molecular ion peak () at m/z 157.20 confirms the molecular weight. Fragmentation patterns likely involve loss of the methylthio group (, 47 g/mol) and subsequent decomposition of the pyrimidine ring.
Research Gaps and Future Directions
Underexplored Areas
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In vivo efficacy: No published data on pharmacokinetics or toxicity.
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Target identification: Specific biological targets remain unvalidated.
Synthetic Innovations
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Click chemistry: Copper-catalyzed alkyne-azide cycloaddition could introduce triazole moieties for enhanced activity .
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Sonochemistry: Ultrasound-assisted synthesis may improve yield and purity .
Computational Modeling
Molecular docking and QSAR studies could predict binding affinities and guide structural optimization.
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